(S)-6-Chloro-8-methylchroman-4-amine
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Overview
Description
(S)-6-Chloro-8-methylchroman-4-amine is a chiral compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals. The presence of a chlorine atom and a methyl group on the chroman ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Chloro-8-methylchroman-4-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the chroman ring. This can be achieved through the cyclization of appropriate phenolic precursors.
Methylation: The methyl group is introduced at the 8th position using methylating agents like methyl iodide in the presence of a base.
Amination: The final step involves the introduction of the amine group at the 4th position. This can be achieved through reductive amination using reagents like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Chloro-8-methylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-6-Chloro-8-methylchroman-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-6-Chloro-8-methylchroman-4-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-8-methylchroman-4-amine: Lacks the chiral center.
8-Methylchroman-4-amine: Lacks the chlorine atom.
6-Chlorochroman-4-amine: Lacks the methyl group.
Uniqueness
(S)-6-Chloro-8-methylchroman-4-amine is unique due to its specific substitution pattern and chirality, which can significantly influence its biological activity and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
(4S)-6-chloro-8-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12ClNO/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5,9H,2-3,12H2,1H3/t9-/m0/s1 |
InChI Key |
FXPUWLHOIUHGPQ-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1OCC[C@@H]2N)Cl |
Canonical SMILES |
CC1=CC(=CC2=C1OCCC2N)Cl |
Origin of Product |
United States |
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